4-Amino-5-imidazolecarboxamide hydrochloride
Overview
Description
4-Amino-5-imidazolecarboxamide hydrochloride is a chemical compound with the molecular formula C4H6N4O · HCl and a molecular weight of 162.58 g/mol . It is also known as 5-Amino-4-imidazolecarboxamide hydrochloride. This compound is a derivative of imidazole and is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-imidazolecarboxamide hydrochloride, also known as 5-Amino-1H-imidazole-4-carboxamide hydrochloride or AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in glucose and lipid metabolism .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and can stimulate AMPK activity . It enters cardiac cells and inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation from adenosine monophosphate .
Biochemical Pathways
AICAR affects the purine metabolism pathway . It is an intermediate in the generation of inosine monophosphate . It can enter the de novo synthesis pathway for adenosine synthesis to inhibit adenosine deaminase, causing an increase in ATP levels and adenosine levels .
Pharmacokinetics
It is known that aicar can enter cells and exert its effects intracellularly .
Result of Action
The activation of AMPK by AICAR leads to the stimulation of glucose transport and increases glucose transporter 4 in skeletal muscle . This can have potential therapeutic effects in conditions like diabetes by increasing the metabolic activity of tissues .
Biochemical Analysis
Biochemical Properties
4-Amino-5-imidazolecarboxamide hydrochloride plays a significant role in biochemical reactions. It is used as a condensation agent in the preparation of nucleosides and nucleotides . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-imidazolecarboxamide hydrochloride typically involves the reaction of 4-aminoimidazole with hydrochloric acid. The reaction is carried out under controlled conditions, usually at low temperatures (0-5°C) to ensure the stability of the product . The resultant solution is then filtered, and the solid product is collected and purified.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-imidazolecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which are useful in the synthesis of heterocyclic compounds such as guanine, purines, and pyrimidines .
Scientific Research Applications
4-Amino-5-imidazolecarboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies related to enzyme activity and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-imidazolecarboxamide: An analog used in similar research applications.
5-Aminoimidazole-4-carboxamide-1-β-4-ribofuranoside (AICAR): Widely used as an activator of AMP-kinase.
2-Amino-5-nitrothiazole: Another compound with similar chemical properties.
Uniqueness
4-Amino-5-imidazolecarboxamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and its significant role in biological processes. Its ability to activate AMP-kinase makes it particularly valuable in medical research .
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.ClH/c5-3-2(4(6)9)7-1-8-3;/h1H,5H2,(H2,6,9)(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUYSMIELHIQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883234 | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72-40-2 | |
Record name | 5-Aminoimidazole-4-carboxamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoimidazolecarboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 72-40-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole-4-carboxamide, 5-amino-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1H-imidazole-4-carboxamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-AMINOIMIDAZOLE-4-CARBOXAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/220691X0M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 5-Amino-1H-imidazole-4-carboxamide hydrochloride be used to synthesize substituted purine analogs?
A1: 5-Amino-1H-imidazole-4-carboxamide hydrochloride serves as a key starting material for synthesizing various substituted purine analogs, specifically 2-azaadenines and 2-azahypoxanthines.
- Synthesis of 2-azaadenines: The compound can be converted to 4-diazo-4H-imidazole-5-carbonitrile []. This intermediate readily undergoes coupling reactions with primary amines, yielding a series of N6-substituted 2-azaadenines [].
- Synthesis of 2-azahypoxanthines: Alternatively, starting from the ethyl ester derivative of 5-Amino-1H-imidazole-4-carboxamide hydrochloride (ethyl 5-amino-1H-imidazole-4-carboxylate), the corresponding diazo compound (ethyl 4-diazo-4H-imidazole-5-carboxylate) can be generated []. Similar to the previous route, this diazo intermediate reacts with primary amines to produce 1-substituted 2-azahypoxanthines [].
Q2: Can 5-Amino-1H-imidazole-4-carboxamide hydrochloride be used to directly synthesize purine derivatives?
A2: Yes, a direct synthesis route using 5-Amino-1H-imidazole-4-carboxamide hydrochloride is possible. Specifically, it can be converted to 5-acetylamino-1H-imidazole-4-carboxamide hydrochloride. This intermediate, when heated with phosphorus pentoxide, triethylamine hydrochloride, and an appropriately substituted aniline, leads to the formation of 2-methyl-6-(arylamino)purines []. This one-pot synthesis offers a streamlined approach compared to multi-step procedures.
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